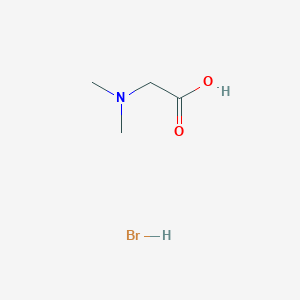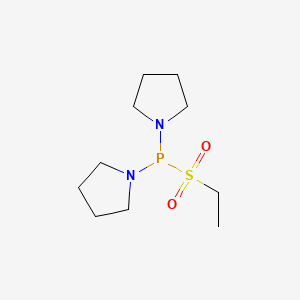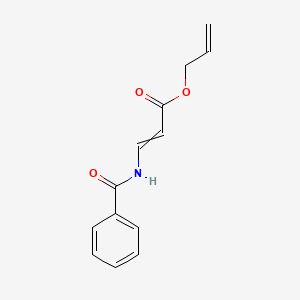![molecular formula C23H16N2OS B12538203 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one is a complex organic compound with a unique structure that combines quinoline and benzothiazepine moieties
Preparation Methods
The synthesis of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the quinoline ring followed by the introduction of the benzothiazepine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one can be compared with other compounds that have similar structural features, such as:
Quinoline derivatives: These compounds share the quinoline ring and may exhibit similar chemical reactivity and biological activity.
Benzothiazepine derivatives: These compounds contain the benzothiazepine moiety and may have comparable pharmacological properties. The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not observed in its individual components.
Properties
Molecular Formula |
C23H16N2OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C23H16N2OS/c1-15-21-22(27-20-14-8-6-12-18(20)24-15)17-11-5-7-13-19(17)25(23(21)26)16-9-3-2-4-10-16/h2-14H,1H3 |
InChI Key |
FEMGMWMNSZERCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2SC3=C1C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)




![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)


